molecular formula C16H21FN2O3 B1339831 2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde CAS No. 697305-53-6

2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde

Cat. No.: B1339831
CAS No.: 697305-53-6
M. Wt: 308.35 g/mol
InChI Key: CUQLHUZVZHDBHN-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a formyl group attached to the piperazine ring

Preparation Methods

The synthesis of tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-formylbenzoic acid and tert-butyl piperazine-1-carboxylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.

    Synthetic Route: The synthetic route involves the formation of an amide bond between the carboxyl group of 4-fluoro-2-formylbenzoic acid and the amine group of tert-butyl piperazine-1-carboxylate. This is typically achieved through a condensation reaction.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is employed in biological studies to investigate its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to study the effects of piperazine derivatives on cellular processes.

    Industrial Applications: The compound is used in the development of new materials and as a building block in the synthesis of complex organic molecules.

Comparison with Similar Compounds

2-(4-Boc-piperazino-1-yl)-5-fluorobenzaldehyde can be compared with other similar compounds, such as:

    Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromine atom instead of a fluorine atom on the phenyl ring, which can affect its reactivity and binding properties.

    Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound contains an amino group and a trifluoromethyl group, which can influence its biological activity and chemical reactivity.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate:

These comparisons highlight the unique features of tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate, such as the presence of the fluoro and formyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQLHUZVZHDBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470544
Record name tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697305-53-6
Record name tert-Butyl 4-(4-fluoro-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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